6-bromo-N-méthylpyridin-2-amine

Vue d'ensemble

Description

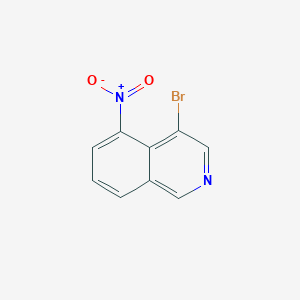

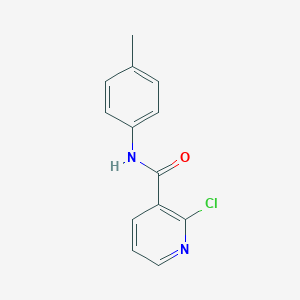

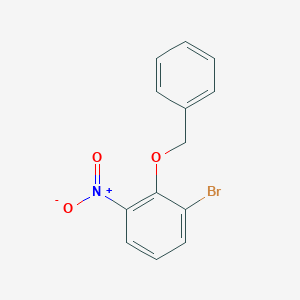

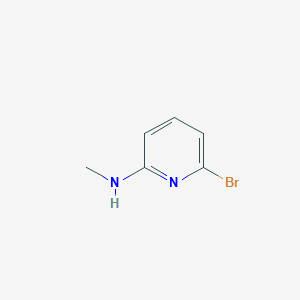

6-bromo-N-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7BrN2 . It has a molecular weight of 187.04 g/mol . It is also known by other names such as 6-BROMO-2-METHYLAMINOPYRIDINE and MFCD09261221 .

Synthesis Analysis

The synthesis of 6-bromo-N-methylpyridin-2-amine can be achieved via a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis

The InChI code for 6-bromo-N-methylpyridin-2-amine is 1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) . The canonical SMILES structure is CNC1=NC(=CC=C1)Br .Chemical Reactions Analysis

6-bromo-N-methylpyridin-2-amine is a versatile organic compound that is widely used in scientific research . It serves as a flexible reagent in numerous chemical reactions, particularly in the synthesis of diverse pyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-bromo-N-methylpyridin-2-amine include a molecular weight of 187.04 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 185.97926 g/mol . It has a topological polar surface area of 24.9 Ų .Applications De Recherche Scientifique

Inhibition enzymatique

La 6-bromo-N-méthylpyridin-2-amine (6-BMP2A) est connue pour agir comme un inhibiteur d'enzymes spécifiques. Cette propriété est cruciale dans la recherche scientifique, en particulier dans l'étude des voies biochimiques et le développement d'agents thérapeutiques ciblant ces enzymes .

Synthèse de composés divers

En tant que réactif polyvalent, la 6-BMP2A joue un rôle important dans la synthèse d'une large gamme de composés. Sa réactivité permet la création de molécules complexes qui peuvent être utilisées dans divers domaines de recherche, notamment la chimie médicinale et la science des matériaux .

Recherche pharmacologique

La capacité du composé à inhiber certaines enzymes le rend précieux dans la recherche pharmacologique. Il peut être utilisé pour comprendre l'interaction entre les médicaments et leurs enzymes cibles, ce qui contribue à la conception de médicaments plus efficaces .

Biologie chimique

En biologie chimique, la 6-BMP2A peut être utilisée pour modifier des molécules ou des systèmes biologiques. Cela contribue à élucider les fonctions et les mécanismes biologiques au niveau moléculaire .

Méthodologie de synthèse organique

Les chercheurs utilisent la 6-BMP2A pour développer de nouvelles méthodes de synthèse organique. Ses propriétés chimiques permettent la découverte de nouvelles voies réactionnelles et de nouveaux catalyseurs .

Applications en science des matériaux

Les caractéristiques structurelles du composé sont bénéfiques en science des matériaux, où il peut contribuer au développement de nouveaux matériaux possédant les propriétés souhaitées .

Safety and Hazards

The safety information for 6-bromo-N-methylpyridin-2-amine indicates that it should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C . The compound is associated with hazard statements H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if it comes into contact with the eyes .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 6-Bromo-N-methylpyridin-2-amine (6-BMP2A) is phosphodiesterase-4 , an enzyme crucial in inflammation and immune response regulation . This enzyme plays a significant role in the breakdown of cyclic adenosine monophosphate (cAMP), a messenger molecule that carries the effects of hormones like glucagon and adrenaline.

Mode of Action

6-BMP2A acts as an inhibitor for specific enzymes, particularly phosphodiesterase-4 . By inhibiting this enzyme, 6-BMP2A prevents the breakdown of cAMP, leading to an increase in cAMP levels. This increase amplifies the response to hormones, which can have various effects depending on the specific cells and tissues involved .

Biochemical Pathways

The inhibition of phosphodiesterase-4 by 6-BMP2A affects the cAMP-dependent pathway . Elevated cAMP levels can activate protein kinase A (PKA), leading to the phosphorylation of various target proteins. These changes can affect numerous cellular processes, including inflammation and immune response regulation .

Result of Action

The inhibition of phosphodiesterase-4 by 6-BMP2A leads to an increase in cAMP levels, which can amplify the body’s response to certain hormones. This can lead to a variety of effects, depending on the specific cells and tissues involved. Notably, it has demonstrated inhibitory effects on inflammation and immune response regulation .

Propriétés

IUPAC Name |

6-bromo-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEPZCPAEZKSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541646 | |

| Record name | 6-Bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89026-79-9 | |

| Record name | 6-Bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-N-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)